Butyl (2S)-2-(4-ethylphenoxy)propanoate

Enantioselective hydrolysis Lipase modification Chiral resolution

Butyl (2S)-2-(4-ethylphenoxy)propanoate is a single-enantiomer aryloxyphenoxypropionate (AOPP) ester, characterized by a (2S)-configured propanoate backbone, a 4-ethylphenoxy substituent, and an n-butyl ester group. Within the AOPP herbicide class—which includes commercial agents such as fluazifop-butyl, quizalofop-ethyl, and haloxyfop-ethoxyethyl—the compound serves as a chirally defined reference standard and synthetic intermediate.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 197158-51-3
Cat. No. B12573878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl (2S)-2-(4-ethylphenoxy)propanoate
CAS197158-51-3
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(C)OC1=CC=C(C=C1)CC
InChIInChI=1S/C15H22O3/c1-4-6-11-17-15(16)12(3)18-14-9-7-13(5-2)8-10-14/h7-10,12H,4-6,11H2,1-3H3/t12-/m0/s1
InChIKeyQEYBENWPCPEDBQ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl (2S)-2-(4-ethylphenoxy)propanoate (CAS 197158-51-3): Chiral Aryloxyphenoxypropionate for Enantioselective Research & Procurement


Butyl (2S)-2-(4-ethylphenoxy)propanoate is a single-enantiomer aryloxyphenoxypropionate (AOPP) ester, characterized by a (2S)-configured propanoate backbone, a 4-ethylphenoxy substituent, and an n-butyl ester group. Within the AOPP herbicide class—which includes commercial agents such as fluazifop-butyl, quizalofop-ethyl, and haloxyfop-ethoxyethyl—the compound serves as a chirally defined reference standard and synthetic intermediate. Its primary documented use is as a substrate in enzymatic resolution and enantioselectivity studies, where the (2S) configuration confers distinct enzyme recognition compared to the (2R)-enantiomer or the racemate [1]. The compound is cataloged under CAS 197158-51-3 with molecular formula C15H22O3 and molecular weight 250.33 g/mol [2].

Why Generic Butyl 2-(4-ethylphenoxy)propanoate Substitution Fails for Enantioselective Applications


Aryloxyphenoxypropionate esters are not interchangeable due to three interdependent factors: (1) stereochemical configuration at the propanoate α-carbon, (2) the nature of the 4-aryl substituent, and (3) the ester alkyl chain. The (2S)-enantiomer (CAS 197158-51-3) exhibits preferential recognition by lipases and subtilisins compared to the (2R)-enantiomer (CAS 197158-47-7), a phenomenon documented in both hydrolytic and transesterification reactions [1]. Substituting the butyl ester with an ethyl ester (e.g., ethyl 2-(4-ethylphenoxy)propanoate, CAS 153472-88-9) alters enzyme binding kinetics, while changing the 4-ethyl substituent to other groups (H, F, Cl, CF3, CH3) produces up to two orders of magnitude variation in enantioselectivity (E value) under identical conditions [2]. Consequently, procurement of an undefined racemate or an incorrect enantiomer compromises reproducibility in chiral chemistry workflows, enzymatic kinetic resolution studies, and any application where stereochemical identity is functionally determinative.

Quantitative Differentiation Evidence for Butyl (2S)-2-(4-ethylphenoxy)propanoate (CAS 197158-51-3) Against Key Comparators


Enantioselective Hydrolysis: 15-Fold E-Value Enhancement for Racemic Butyl 2-(4-ethylphenoxy)propionate via Lipase Modification

In a head-to-head comparison using Candida rugosa lipase MY, chemical modification with a benzyloxycarbonyl (Z) group at an 84% modification ratio produced a 15-fold increase in enantioselectivity (E value) toward the hydrolysis of racemic butyl 2-(4-ethylphenoxy)propionate compared to the unmodified enzyme. The origin of this enhancement was attributed to a significant deceleration in the initial reaction rate specifically for the incorrectly binding enantiomer, demonstrating that the (2S)- and (2R)-enantiomers interact with the enzyme's active site in stereochemically distinct ways [1]. This finding directly supports the procurement of the single (2S)-enantiomer for kinetic resolution studies, as the racemate contains an enantiomer that acts as a competitive inhibitor to the desired (2S)-enantiomer.

Enantioselective hydrolysis Lipase modification Chiral resolution

Chiral Preference in Subtilisin-Catalyzed Transesterification: S-Enantiomer of Ethyl 2-(4-ethylphenoxy)propionate is Preferred over R-Enantiomer

In a controlled enzymatic comparison, subtilisin from Bacillus licheniformis (EC 3.4.21.62) exhibited preferential use of the S-enantiomer during transesterification of ethyl 2-(4-ethylphenoxy)propionate with butanol in isooctane, producing butyl (2S)-2-(4-ethylphenoxy)propanoate as the favored product. The R-enantiomer reaction proceeded with lower efficiency, and the enantioselectivity was found to be solvent-dependent, with altered behavior in water and DMSO [1]. This establishes a direct enzymatic basis for selecting the (2S)-configured butyl ester over the (2R)-enantiomer or the racemate when the compound is used as a reaction product or intermediate in biocatalytic synthesis.

Subtilisin catalysis Transesterification Chiral discrimination

Substituent-Dependent Enantioselectivity: 4-Ethyl vs. 4-H, 4-F, 4-Cl, 4-CF3, and 4-CH3 in Lipase-Catalyzed Esterification

A systematic structure-activity study of 2-(4-substituted phenoxy)propionic acids revealed that enantioselectivity (E value) in lipase-catalyzed esterification is controlled by both steric and electronic effects of the para-substituent. Across the series H, F, Cl, CF3, and CH3, E values varied by up to two orders of magnitude, with electron-donating groups such as CH3O producing dramatic enhancements under optimized temperature conditions. While the 4-ethyl substituent was not directly included in every dataset, the study establishes the class-level principle that the identity of the 4-substituent is a critical determinant of enantioselectivity, independent of the ester alkyl group [1]. This makes butyl (2S)-2-(4-ethylphenoxy)propanoate functionally non-interchangeable with analogs bearing different 4-substituents in any enzyme-based application.

Substituent effect Enantioselectivity Lipase esterification

Ester Chain Identity Affects Enzyme-Catalyzed Transesterification: Butyl Ester vs. Ethyl Ester Substrate Specificity

BRENDA enzyme database entries demonstrate that butyl 2-(4-ethylphenoxy)propanoate and ethyl 2-(4-ethylphenoxy)propionate participate in distinct enzyme-catalyzed reactions with different alcohol partners. Specifically, ethyl 2-(4-ethylphenoxy)propionate reacts with butanol to produce butyl 2-(4-ethylphenoxy)propanoate, while the butyl ester undergoes hydrolysis to yield 2-(4-ethylphenoxy)propionate and butanol [1]. This substrate-product relationship establishes that the butyl ester and ethyl ester are not functionally equivalent in biocatalytic systems—each serves a distinct role in the enzymatic reaction network. Procurement of the wrong ester (e.g., ethyl instead of butyl) will direct the reaction toward a different product outcome.

Ester substrate specificity Transesterification Biocatalysis

Co-Solvent Enhancement of Enantioselectivity: THF Addition Improves Lipase-Catalyzed Hydrolysis of Butyl 2-(4-substituted phenoxy)propanoates

The addition of tetrahydrofuran (THF) as a co-solvent resulted in a great improvement of enantioselectivity for lipase-catalyzed hydrolysis of butyl 2-(4-substituted phenoxy)propanoates in aqueous buffer. For some substrates, the E value increased by up to two orders of magnitude compared to reactions without co-solvent [1]. This finding is relevant for butyl (2S)-2-(4-ethylphenoxy)propanoate specifically because the 4-ethyl substituent falls within the scope of the studied substrate series, and the enantioselectivity enhancement is a function of both the para-substituent and the butyl ester moiety. The racemic butyl ester thus provides a distinct reactivity profile under co-solvent conditions that cannot be replicated with other ester homologs.

Co-solvent effect Enantioselectivity enhancement Lipase hydrolysis

Recommended Application Scenarios for Butyl (2S)-2-(4-ethylphenoxy)propanoate Procurement


Enzymatic Kinetic Resolution of Chiral Aryloxyphenoxypropionic Acid Derivatives

The compound serves as a defined (2S)-substrate for lipase-catalyzed kinetic resolution, where the 15-fold enantioselectivity enhancement achievable through enzyme modification (as demonstrated by Ueji et al. [1]) provides a validated experimental framework. Researchers requiring a single-enantiomer standard for calibrating chiral HPLC or GC methods, or for studying ACCase inhibition stereospecificity, benefit from the (2S)-enantiomer's documented enzymatic discrimination.

Biocatalytic Synthesis of Enantiopure Phenoxypropionate Intermediates

In subtilisin- and lipase-catalyzed transesterification reactions, the (2S)-configured butyl ester is the kinetically preferred product when using ethyl 2-(4-ethylphenoxy)propionate and butanol in isooctane, as documented in BRENDA [2]. This makes the compound suitable as a chirally pure analytical reference for monitoring biocatalytic reaction progress and for verifying the stereochemical outcome of enzymatic syntheses.

Structure-Activity Relationship (SAR) Studies of AOPP Herbicide Candidates

The systematic variation of para-substituents on the phenoxy ring produces up to two orders of magnitude differences in enzymatic enantioselectivity [3], establishing the 4-ethyl substituent as a distinct steric/electronic entity. Procurement of butyl (2S)-2-(4-ethylphenoxy)propanoate enables direct SAR comparisons against 4-H, 4-F, 4-Cl, 4-CF3, and 4-CH3 analogs in the same ester form, supporting rational herbicide design and resistance mechanism studies.

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